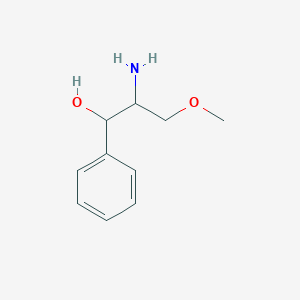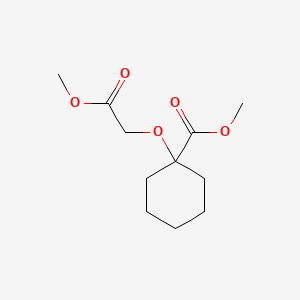
2-(2-Methoxyphenyl)-1-methylindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenyl)-1-methylindole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a methyl group attached to the indole nitrogen. Indoles are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1-methylindole can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylhydrazine with acetone to form the corresponding hydrazone, which is then cyclized to form the indole ring. The reaction conditions typically involve the use of a strong acid catalyst, such as hydrochloric acid, and heating the reaction mixture to reflux .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the palladium-catalyzed cross-coupling reaction, where 2-methoxyphenylboronic acid is coupled with 1-methylindole in the presence of a palladium catalyst and a base . This method offers high yields and can be easily scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxyphenyl)-1-methylindole undergoes various types of chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Electrophilic reagents such as bromine, chlorine, and nitrating agents
Major Products Formed
Oxidation: Indole-2-carboxylic acid
Reduction: Indoline derivative
Substitution: Various substituted indole derivatives
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxyphenyl)-1-methylindole has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(2-Methoxyphenyl)-1-methylindole involves its interaction with various molecular targets and pathways. The compound can act as an agonist or antagonist at specific receptors, leading to changes in cellular signaling pathways . For example, it may interact with serotonin receptors, which are known to play a role in mood regulation and other physiological processes .
Vergleich Mit ähnlichen Verbindungen
2-(2-Methoxyphenyl)-1-methylindole can be compared with other similar compounds, such as:
2-(2-Methoxyphenyl)benzoxazole: Similar photophysical properties but lacks the large Stokes shifts necessary for fluorescence microscopy applications.
2-(2-Methoxyphenyl)piperazine: Used in the synthesis of pharmaceuticals like urapidil.
Tris(2-methoxyphenyl)amine: Used as a phosphine ligand in catalysis.
These compounds share structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound in its specific uses and reactivity.
Eigenschaften
Molekularformel |
C16H15NO |
|---|---|
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)-1-methylindole |
InChI |
InChI=1S/C16H15NO/c1-17-14-9-5-3-7-12(14)11-15(17)13-8-4-6-10-16(13)18-2/h3-11H,1-2H3 |
InChI-Schlüssel |
VVAZOBKNDXHVEP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C=C1C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13680998.png)
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester](/img/structure/B13681000.png)


![2-(Trimethylsilyl)furo[2,3-b]pyridine](/img/structure/B13681012.png)

![Ethyl (4S,5R)-5-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-4-methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-Dioxide](/img/structure/B13681017.png)
![8-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681025.png)


![1-Fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681048.png)
![8-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681052.png)

![2-(4-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681089.png)
